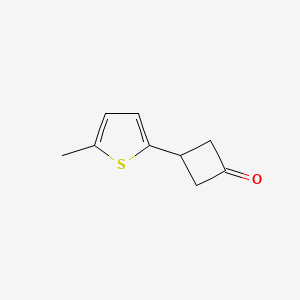

3-(5-Methylthiophen-2-yl)cyclobutan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)cyclobutan-1-one |

InChI |

InChI=1S/C9H10OS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7H,4-5H2,1H3 |

InChI Key |

RKRSTELGHRIFJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CC(=O)C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Methylthiophen 2 Yl Cyclobutan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 3-(5-Methylthiophen-2-yl)cyclobutan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constants (J) reveal information about the connectivity and dihedral angles between adjacent protons.

In the ¹H NMR spectrum of this compound, the signals can be assigned to the distinct protons of the cyclobutanone (B123998) and the methylthiophene rings. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between 6.5 and 7.5 ppm. Specifically, the proton at the C3' position of the thiophene ring would likely appear as a doublet, coupled to the proton at the C4' position. The proton at C4' would in turn appear as a doublet of doublets, being coupled to both the C3' proton and the methyl group protons.

The methyl group protons on the thiophene ring would give rise to a singlet in the upfield region, likely around 2.4 ppm. The protons of the cyclobutanone ring are expected in the aliphatic region. The methine proton at the C3 position, being adjacent to the electron-withdrawing thiophene ring, would be shifted downfield compared to a typical cyclobutane (B1203170) proton. The methylene (B1212753) protons at the C2 and C4 positions of the cyclobutanone ring would likely exhibit complex splitting patterns due to geminal and vicinal coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3' (Thiophene) | ~6.8 | d | ~3.5 |

| H-4' (Thiophene) | ~6.6 | d | ~3.5 |

| CH₃ (Thiophene) | ~2.4 | s | - |

| H-3 (Cyclobutanone) | ~3.5 | quintet | ~8.0 |

| H-2, H-4 (Cyclobutanone) | ~2.8 - 3.2 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

For this compound, the carbonyl carbon (C1) of the cyclobutanone ring is expected to have the most downfield chemical shift, typically appearing above 200 ppm. The carbons of the thiophene ring would resonate in the aromatic region, generally between 120 and 150 ppm. The carbon atom attached to the methyl group (C5') and the carbon attached to the cyclobutanone ring (C2') would have distinct chemical shifts influenced by their substituents. The aliphatic carbons of the cyclobutanone ring (C2, C3, and C4) would appear in the upfield region of the spectrum. The C3 carbon, being attached to the thiophene ring, would be shifted further downfield compared to the C2 and C4 carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1, Cyclobutanone) | ~208 |

| C2', C5' (Thiophene) | ~140 - 150 |

| C3', C4' (Thiophene) | ~123 - 127 |

| C2, C4 (Cyclobutanone) | ~45 |

| C3 (Cyclobutanone) | ~35 |

| CH₃ (Thiophene) | ~15 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the H3' and H4' protons of the thiophene ring, confirming their adjacent relationship. It would also show correlations between the methine proton (H3) and the methylene protons (H2 and H4) of the cyclobutanone ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton signals. For example, the proton signal at ~3.5 ppm (H3) would show a correlation to the carbon signal at ~35 ppm (C3).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and diagnostic peak would be the strong absorption due to the carbonyl (C=O) stretching vibration of the cyclobutanone ring. Due to the ring strain in the four-membered ring, this peak is typically observed at a higher frequency (around 1780 cm⁻¹) compared to a non-strained ketone.

Other significant absorptions would include the C-H stretching vibrations of the aromatic thiophene ring (around 3100 cm⁻¹) and the aliphatic cyclobutanone ring (around 2850-3000 cm⁻¹). The C=C stretching vibrations of the thiophene ring are expected to appear in the 1500-1600 cm⁻¹ region. The presence of the C-S bond in the thiophene ring may give rise to weaker absorptions in the fingerprint region.

| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Cyclobutanone) | ~1780 | Strong |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1500-1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Low-Resolution Mass Spectrometry (LRMS)

In a low-resolution mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.24 g/mol ).

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule could involve the cleavage of the cyclobutanone ring. For instance, a characteristic fragmentation of cyclobutanones is the loss of ethene (C₂H₄) or ketene (B1206846) (CH₂=C=O), which would result in fragment ions at m/z 138 or m/z 124, respectively. Another likely fragmentation would be the cleavage of the bond between the cyclobutanone and thiophene rings, leading to the formation of a methylthiophenyl cation (m/z 97) and a cyclobutanone radical cation.

| Fragment Ion | Predicted m/z | Possible Structure |

|---|---|---|

| [M]⁺ | 166 | C₉H₁₀OS⁺ |

| [M - C₂H₄]⁺ | 138 | Loss of ethene |

| [M - CH₂CO]⁺ | 124 | Loss of ketene |

| [C₅H₅S]⁺ | 97 | Methylthiophenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the calculation of a unique molecular formula. For this compound (C₉H₁₀OS), HRMS would be used to confirm its elemental composition by providing an exact mass that distinguishes it from other potential isomers or compounds with the same nominal mass.

The technique is particularly vital for the characterization of its derivatives, where synthetic modifications can introduce a variety of atoms. HRMS analysis confirms the success of a chemical transformation by verifying the incorporation of specific functional groups. For instance, in the analysis of sulfur-containing heterocyclic compounds, HRMS can differentiate between compounds with very similar masses. nih.govnih.gov The high resolving power of instruments like the LTQ-Orbitrap is essential for picking up ions of interest from complex sample matrices. nih.gov

Table 1: Illustrative HRMS Data for a Thiophene Derivative

| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) | Ion Type |

| C₁₀H₁₂OS | 180.0609 | 180.0605 | -2.2 | [M+H]⁺ |

| C₁₀H₁₁NaOS | 203.0428 | 203.0423 | -2.5 | [M+Na]⁺ |

| C₉H₁₀OS | 166.0452 | 166.0449 | -1.8 | [M+H]⁺ |

Note: This table contains representative data for analogous compounds to illustrate the precision of HRMS.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and elemental composition, single-crystal X-ray diffraction (SCXRD) offers the ultimate confirmation of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

The foundation of a crystal structure analysis lies in determining the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the size, shape, and symmetry of the repeating unit of the crystal lattice. For a derivative of this compound, obtaining suitable single crystals is the first critical step. rsc.org Once a crystal is analyzed, these parameters are refined to high precision. Thiophene derivatives have been found to crystallize in various crystal systems, including triclinic and monoclinic systems. acs.org

Table 2: Example Crystallographic Data for a Thiophene-Containing Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.146 |

| b (Å) | 10.386 |

| c (Å) | 13.251 |

| α (°) | 90 |

| β (°) | 89.41 |

| γ (°) | 90 |

| Volume (ų) | 1100.9 |

| Z | 4 |

Note: The data presented is for an analogous heterocyclic compound to demonstrate typical unit cell parameters and is sourced from publicly available crystallographic databases.

The data from SCXRD allows for a detailed analysis of the molecule's conformation. For this compound, this would include the planarity of the thiophene ring and the puckering of the cyclobutanone ring. The relative orientation of these two rings is a key conformational feature. In many thiophene derivatives, the thiophene ring is essentially planar. nih.gov

To quantitatively analyze the intermolecular interactions revealed by X-ray diffraction, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.

Reactivity and Chemical Transformations of 3 5 Methylthiophen 2 Yl Cyclobutan 1 One

Reactions at the Cyclobutanone (B123998) Carbonyl Group

The carbonyl group of the cyclobutanone ring is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and reactions involving the adjacent α-carbons through enolate intermediates.

Nucleophilic Additions and Reductions

The electrophilic carbon of the carbonyl group in 3-(5-methylthiophen-2-yl)cyclobutan-1-one is susceptible to attack by a wide range of nucleophiles. wikipedia.orglibretexts.org This reactivity is fundamental to the construction of more complex molecular architectures.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl group to form tertiary alcohols after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-methyl-3-(5-methylthiophen-2-yl)cyclobutanol. Similarly, the Wittig reaction, employing a phosphorus ylide (Ph₃P=CHR), can be utilized to convert the carbonyl group into an exocyclic double bond, forming a methylenecyclobutane (B73084) derivative.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.orgni.ac.rs The reduction with NaBH₄ in an alcoholic solvent would be expected to produce 3-(5-methylthiophen-2-yl)cyclobutanol. LiAlH₄, a more powerful reducing agent, would also afford the same alcohol. rsc.orgni.ac.rs

Table 1: Predicted Nucleophilic Addition and Reduction Reactions

| Reaction Type | Reagent | Predicted Product |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 1-Methyl-3-(5-methylthiophen-2-yl)cyclobutanol |

| Wittig Reaction | Ph₃P=CH₂ | 3-(5-Methylthiophen-2-yl)-1-methylenecyclobutane |

| Reduction | NaBH₄ or LiAlH₄ | 3-(5-Methylthiophen-2-yl)cyclobutanol |

Enolate Chemistry and Alpha-Substitution Reactions

The α-hydrogens adjacent to the carbonyl group in the cyclobutanone ring are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. researchgate.netpressbooks.pub

The formation of the enolate can be achieved using bases such as lithium diisopropylamide (LDA). The resulting enolate can then be trapped with an electrophile, such as an alkyl halide, in an α-substitution reaction. libretexts.orgyoutube.com For example, treatment with LDA followed by the addition of methyl iodide would be expected to yield 2-methyl-3-(5-methylthiophen-2-yl)cyclobutan-1-one. This methodology allows for the introduction of various alkyl groups at the α-position.

Furthermore, the enolate can participate in aldol-type reactions with other carbonyl compounds. In the presence of a suitable base, the enolate of this compound could react with an aldehyde, such as benzaldehyde, to form a β-hydroxy ketone after workup.

Reactions on the Thiophene (B33073) Ring System

The 5-methylthiophene moiety of the molecule is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. It can also be functionalized through modern metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Methylthiophene Moiety

The thiophene ring is more reactive towards electrophiles than benzene (B151609). stackexchange.comechemi.com The positions on the thiophene ring are designated with the sulfur atom as position 1. In this compound, the thiophene ring is substituted at the 2- and 5-positions. The remaining open positions for substitution are the 3- and 4-positions. The methyl group at the 5-position is an activating, ortho-para directing group. The cyclobutyl ketone substituent at the 2-position is expected to be a deactivating, meta-directing group. Therefore, the directing effects of these two groups are synergistic, both favoring substitution at the 4-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Nitration of thiophenes can be achieved with mild nitrating agents, as strong conditions can lead to degradation. stackexchange.comsemanticscholar.org For instance, nitration of 5-methyl-2-thenoic acid with nitric acid in sulfuric acid at low temperatures yields 5-methyl-4-nitro-2-thenoic acid, demonstrating the preference for substitution at the 4-position. acs.org

Halogenation: Bromination can be carried out using reagents like N-bromosuccinimide (NBS).

Friedel-Crafts Acylation: This reaction, typically using an acyl chloride and a Lewis acid like aluminum chloride, would also be expected to occur at the 4-position. researchgate.netgoogle.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-5-methylthiophen-2-yl)cyclobutan-1-one |

| Bromination | NBS | 3-(4-Bromo-5-methylthiophen-2-yl)cyclobutan-1-one |

| Acylation | CH₃COCl/AlCl₃ | 3-(4-Acetyl-5-methylthiophen-2-yl)cyclobutan-1-one |

Metal-Catalyzed Functionalization of the Thiophene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds like thiophene. mdpi.com To utilize these reactions, the thiophene ring must first be halogenated, typically at the 4-position as described above, to provide an electrophilic handle.

Suzuki Coupling: A 4-bromo derivative of the title compound could undergo a Suzuki coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. nih.govresearchgate.net

Stille Coupling: Alternatively, a 4-stannyl derivative (prepared, for example, via lithiation and quenching with a trialkyltin chloride) could be coupled with an aryl or vinyl halide in a Stille reaction. researchgate.netwikipedia.org

Heck Reaction: A 4-halo-substituted derivative could also participate in a Heck reaction with an alkene to introduce a vinyl group at the 4-position. wikipedia.orgorganic-chemistry.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a 4-Halo Derivative

| Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki | ArB(OH)₂ | Pd(PPh₃)₄, Base |

| Stille | ArSnBu₃ | Pd(PPh₃)₄ |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Base |

Ring Expansion and Contraction Reactions of the Cyclobutane (B1203170) Ring

The strained four-membered ring of cyclobutanone can undergo rearrangements to form larger or smaller rings, often driven by the release of ring strain.

A significant reaction in this category is the Tiffeneau-Demjanov rearrangement , which provides a method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgwikipedia.org This process would involve the conversion of this compound into an aminomethyl alcohol intermediate. Treatment of this intermediate with nitrous acid would generate a diazonium ion, which upon rearrangement and loss of nitrogen, would lead to the formation of a five-membered ring, specifically a 3-(5-methylthiophen-2-yl)cyclopentanone. synarchive.comlibretexts.org

The general steps for a Tiffeneau-Demjanov ring expansion are:

Formation of a cyanohydrin by reaction of the cyclobutanone with a cyanide source (e.g., KCN).

Reduction of the nitrile group to a primary amine, for example with LiAlH₄, to form the 1-(aminomethyl)cyclobutanol.

Treatment with nitrous acid (generated in situ from NaNO₂ and an acid) to form the diazonium salt, which rearranges to the ring-expanded cyclopentanone.

Ring contraction of cyclobutanones is less common but can sometimes be achieved photochemically. Irradiation of cyclobutanones can lead to α-cleavage followed by decarbonylation and recombination to form a cyclopropane (B1198618) derivative, although this pathway often competes with other photochemical processes.

Photochemical Transformations and Dimerization Studies

There is no available research data on the photochemical transformations or dimerization of this compound.

Exploration of Reaction Mechanisms and Intermediates

There is no available research data exploring the reaction mechanisms or intermediates involved in the transformations of this compound.

Computational and Theoretical Investigations of 3 5 Methylthiophen 2 Yl Cyclobutan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the stability and reactivity of 3-(5-Methylthiophen-2-yl)cyclobutan-1-one.

Density Functional Theory (DFT) Studies (e.g., B3LYP basis sets)

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-31G* or cc-pVDZ, is widely used for geometry optimization and electronic structure calculations.

For a molecule like this compound, DFT calculations would be employed to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in identifying the most stable conformation of the molecule. For instance, DFT has been used to study various conformers of other cyclobutane (B1203170) derivatives, determining their minimum energies by scanning the potential energy surface.

Furthermore, DFT is instrumental in elucidating electronic properties. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, highlights the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atom of the carbonyl group and the sulfur atom of the thiophene (B33073) ring are expected to be regions of high electron density, indicating potential sites for electrophilic attack. Conversely, the hydrogen atoms would represent areas of lower electron density.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more precise predictions of molecular geometries and energies.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclobutane ring and the rotational freedom of the thiophene substituent give rise to a complex conformational landscape for this compound.

Assessment of Cyclobutane Ring Pucker and Thiophene Rotational Barriers

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. This puckering can be described by a puckering amplitude and phase. For this compound, the substitution pattern will influence the preferred puckered conformation. The bulky 5-methylthiophen-2-yl group will likely adopt a pseudo-equatorial position to minimize steric interactions.

The rotation of the thiophene ring around the single bond connecting it to the cyclobutane ring is another important conformational variable. The rotational barrier is influenced by steric hindrance between the hydrogen atoms on the cyclobutane ring and the methyl group or sulfur atom on the thiophene ring. Computational studies on similar biaryl systems have shown that these rotational barriers can be on the order of several kcal/mol, indicating that multiple rotamers may exist in equilibrium at room temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Orbital Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For thiophene-containing compounds, the HOMO is typically a π-orbital with significant contributions from the thiophene ring, indicating its electron-donating character. The LUMO is often a π*-orbital, and in the case of this compound, it is expected to have significant contributions from the carbonyl group, highlighting its electron-accepting nature.

Computational studies on related thiophene derivatives have shown HOMO-LUMO gaps in the range of 4-6 eV, suggesting a moderate level of reactivity. The distribution of the HOMO and LUMO across the molecular framework determines the sites of electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for Thiophene Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Simple Thiophenes | -6.5 to -6.0 | -1.5 to -1.0 | 5.0 to 5.5 |

| Thiophene Carboxaldehydes | -7.0 to -6.5 | -2.5 to -2.0 | 4.5 to 5.0 |

| Substituted Thiophenes | -6.8 to -6.2 | -1.8 to -1.2 | 4.8 to 5.4 |

Note: These are typical ranges and the exact values for this compound would require specific calculations.

Theoretical Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the cyclobutane and thiophene rings, with the chemical shifts being sensitive to the molecule's conformation.

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can help in assigning the characteristic vibrational modes, such as the C=O stretch of the ketone, the C-S stretching of the thiophene ring, and the various C-H stretching and bending modes. Comparing the theoretical spectrum with experimental data can confirm the molecular structure and provide information about intermolecular interactions.

Table 2: Predicted Characteristic IR Frequencies for this compound (based on related structures)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1780 - 1750 |

| Thiophene Ring C=C Stretch | 1550 - 1450 |

| Cyclobutane CH₂ Scissoring | 1470 - 1440 |

| Thiophene C-S Stretch | 850 - 800 |

| C-H Aromatic Stretch | 3100 - 3000 |

| C-H Aliphatic Stretch | 3000 - 2850 |

Note: These are estimated ranges based on computational studies of similar functional groups.

Calculated NMR Chemical Shifts (GIAO Method)

No published data exists for the calculated Nuclear Magnetic Resonance (NMR) chemical shifts of this compound using the Gauge-Including Atomic Orbital (GIAO) method or any other computational approach. Such a study would theoretically provide valuable insights into the electronic environment of the hydrogen and carbon atoms within the molecule, aiding in the interpretation of experimental NMR spectra.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound No data available in the current literature.

This table is a placeholder to illustrate how such data would be presented. Actual values would require dedicated quantum chemical calculations.

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| Data Not Available | Data Not Available | Data Not Available |

Vibrational Frequency Analysis (IR)

A computational vibrational frequency analysis for this compound has not been reported. This type of analysis, typically performed using methods like Density Functional Theory (DFT), would predict the infrared (IR) spectrum of the molecule. The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, C-S stretch, C-H bends) would serve as a powerful tool for the identification and structural confirmation of the compound when compared with experimental IR data.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound No data available in the current literature.

This table is a placeholder to illustrate the expected format of such data. Specific frequencies and assignments are contingent on computational studies.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Data Not Available | Data Not Available |

Aromaticity Assessment of the Thiophene Moiety within the Conjugated System

There are no specific studies in the literature that assess the aromaticity of the thiophene ring within the molecular framework of this compound. Aromaticity is a key concept in understanding the stability and reactivity of the thiophene moiety. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) could be employed to quantify the degree of aromatic character of the thiophene ring in this specific chemical environment, but such findings have not been published.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the conformational dynamics and intermolecular interactions of a molecule over time. A search of the relevant literature indicates that no MD simulations have been performed and published for this compound. Such simulations could offer insights into its conformational preferences, solvation effects, and potential interactions with biological macromolecules, but this area remains unexplored for this compound.

Advanced Synthetic Applications and Derivatives Development

3-(5-Methylthiophen-2-yl)cyclobutan-1-one as a Precursor for Complex Molecular Architectures

The reactivity of the cyclobutanone (B123998) ring, coupled with the electronic characteristics of the methyl-substituted thiophene (B33073), provides a versatile platform for constructing intricate molecular frameworks. This compound serves as a key starting material for synthesizing fused heterocyclic systems and for generating diverse molecular scaffolds through various derivatization strategies.

Synthesis of Fused Heterocyclic Systems Containing Cyclobutanone and Thiophene Units

The cyclobutanone moiety is a valuable building block in the synthesis of fused heterocyclic systems due to its ring strain and susceptibility to ring-opening and rearrangement reactions. Molecular scaffolds that incorporate cyclobutane (B1203170) rings are fundamental frameworks in many natural products and biologically active compounds, where they are often fused to heterocyclic moieties. unica.it The synthesis of such architectures has garnered considerable interest, leading to the development of numerous methods to access cyclobutanes fused to heterocycles, including [2+2] cycloaddition, ring-closure, and ring-expansion or ring-contraction strategies. unica.it

For instance, the reaction of 2-hydroxycyclobutanone with stabilized Wittig reagents bearing carboxamide functionalities can lead to the formation of complex cyclobutane-fused bicyclic γ-lactones. unica.it This highlights the potential of cyclobutanone derivatives to serve as precursors for intricate heterocyclic systems. While direct examples starting from this compound are not explicitly detailed in the provided search results, the general reactivity of cyclobutanones suggests its applicability in similar synthetic transformations. The presence of the thiophene ring introduces additional reaction sites and electronic effects that can be exploited to guide the formation of novel fused systems.

Derivatization for Scaffold Diversity (e.g., thiophene-pyrazole carboxamides, thiophene-pyrazoline derivatives)

The derivatization of thiophene-containing compounds is a well-established strategy for creating molecular diversity. Thiophene-based molecules are significant in the medical field due to their therapeutic activities, and the thiophene ring often acts as a structural component in drug compounds, enhancing their pharmacokinetic properties. doi.org

Thiophene-Pyrazole Carboxamides:

The synthesis of thiophene-pyrazole carboxamides has been explored for various applications. These compounds can be synthesized through the reaction of thiophene carboxylic acid with pyrazole (B372694) amines. nih.gov The resulting derivatives have been investigated for their biological activities. nih.govresearchgate.net For example, a series of thiophene-bearing pyrazole derivatives were synthesized and evaluated for their inhibitory activities against cyclooxygenase, 5-lipoxygenase, and tumor necrosis factor-α. nih.gov

| Starting Material | Reagent | Product Type | Potential Application |

| Thiophene Carboxylic Acid | Pyrazole Amines | Thiophene-Pyrazole Carboxamides | Medicinal Chemistry nih.govnih.govresearchgate.net |

| Chalcone-type compounds | Phenyl hydrazine (B178648) hydrochloride | Thiophene-pyrazole hybrids | Antimicrobial and antioxidant agents mdpi.com |

Thiophene-Pyrazoline Derivatives:

Pyrazoline derivatives incorporating a thiophene moiety are another important class of compounds. japsonline.com These are often synthesized via the cyclo-condensation reaction between chalcones (α,β-unsaturated ketones) and hydrazine derivatives. mdpi.comjapsonline.com The resulting thiophene-based N-phenyl pyrazolines have been studied for their potential anticancer activity. japsonline.com The hybridization of a thiophene moiety with pyrazoline-thiocyanate has also been investigated to explore molecular characteristics and antibacterial activities. doi.org

| Reactant 1 | Reactant 2 | Product Class | Investigated Activity |

| Thiophene-containing chalcones | Hydrazine derivatives | Thiophene-pyrazoline derivatives | Anticancer japsonline.com |

| Thiophene-containing chalcones | Phenyl hydrazine hydrochloride | Thiophene-pyrazole hybrids | Antimicrobial, Antioxidant mdpi.com |

| Thiophene-fused chalcones | Phenylhydrazine | Thiophene-fused pyrazoline-thiocyanatoethanone | Antibacterial doi.org |

Integration into Polycyclic Aromatic Compounds and Nanographenes

Polycyclic aromatic hydrocarbons (PAHs) and nanographenes are classes of compounds with significant potential in materials science, particularly in organic electronics. nih.gov The synthesis of these complex structures often relies on the annulative π-extension of smaller aromatic starting materials. nih.gov Thiophene-fused PAHs are recognized as valuable organic semiconductors due to their high charge transport properties. sciencedaily.com

While direct integration of this compound into nanographenes is not explicitly documented, the thiophene moiety is a key component in the synthesis of sulfur-annulated nanographene molecules. researchgate.net Synthetic strategies often involve the functionalization of PAHs followed by cyclization reactions to introduce the thiophene ring. sciencedaily.com The cyclobutanone group in this compound could potentially serve as a reactive handle for annulation reactions, providing a pathway to more complex, fused aromatic systems.

Role in the Development of Advanced Materials

The unique electronic and structural features of the thiophene ring make it a desirable component in the design of advanced materials for electronic and optoelectronic applications.

As Building Blocks for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are crystalline porous polymers with potential applications that complement those of metal-organic frameworks. nih.gov The incorporation of thiophene-based building blocks into COFs is an area of active research. nih.govmit.edu Thiophene derivatives can be engineered to act as monomers in the synthesis of COFs, retaining their intrinsic properties within the larger framework. mdpi.com

Although the direct use of this compound in COF synthesis is not specified, the principle of using functionalized thiophenes as building blocks is well-established. For example, thiophene-based diboronic acids have been used in the synthesis of thiophene-containing COFs. nih.gov The cyclobutanone functionality could potentially be modified to create suitable linkers for COF synthesis, thereby integrating the 3-(5-methylthiophen-2-yl) unit into these porous, crystalline materials.

Precursors for Organic Semiconductors and Optoelectronic Materials

Thiophene-containing compounds are fundamental to the field of organic electronics. Thiophene-fused PAHs are among the most common organic semiconductors used in transistors, solar cells, and organic light-emitting diodes. sciencedaily.com The development of concise synthetic routes to thiophene-based materials is crucial for advancing their application in electronic and optoelectronic devices. rsc.org

Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a sulfur-containing heterocyclic compound, are known to be high-performance organic semiconductors. nih.govrsc.org The synthesis of these materials often involves the coupling of smaller thiophene-containing precursors. rsc.orgmdpi.com The this compound molecule, with its reactive ketone and functionalizable thiophene ring, represents a potential starting point for the synthesis of more complex thiophene-based organic semiconductors. The methyl group on the thiophene ring can also influence the solubility and packing of the final material, which are critical factors for device performance.

Intermediates for Liquid Crystalline Compounds

The unique molecular architecture of this compound presents a promising, albeit currently unexplored, scaffold for the synthesis of novel liquid crystalline compounds. The inherent properties of the thiophene ring system are of particular interest in the design of mesogenic materials. Thiophene-containing molecules are known to be valuable building blocks for liquid crystals due to their ability to impart desirable characteristics such as chemical and thermal stability, and specific electronic properties. mdpi.comorientjchem.org

The 2,5-disubstituted thiophene core, a key feature of the parent structure of the title compound, can induce a bent molecular shape, which is a crucial factor in the formation of certain liquid crystal phases. mdpi.com The strategic modification of the cyclobutanone ring in this compound could lead to the development of calamitic (rod-like) or discotic (disk-like) liquid crystals. For instance, ring-opening reactions of the cyclobutanone moiety could be employed to introduce long, flexible alkyl or alkoxy chains, which are essential for inducing and stabilizing liquid crystalline phases. orientjchem.org

Furthermore, the ketone functional group offers a versatile handle for a variety of chemical transformations. It can be converted into other functional groups, such as esters or imines, which can then be used to link the core unit to other aromatic rings or mesogenic groups. This modular approach would allow for the fine-tuning of the molecular geometry and polarity, which are critical parameters in controlling the mesomorphic behavior of the final compound.

A hypothetical synthetic route to a calamitic liquid crystal is outlined below. This proposed pathway illustrates how the core structure of this compound could be elaborated to generate a target molecule with the potential for liquid crystalline behavior.

| Reaction Step | Reactants | Reagents and Conditions | Product | Potential Liquid Crystal Property |

| 1. Baeyer-Villiger Oxidation | This compound | m-CPBA, CH₂Cl₂ | 4-(5-Methylthiophen-2-yl)oxetan-2-one | Introduction of an ester linkage |

| 2. Ring Opening and Esterification | 4-(5-Methylthiophen-2-yl)oxetan-2-one, 4-hexyloxyphenol | DCC, DMAP, CH₂Cl₂ | 3-Hydroxy-4-(5-methylthiophen-2-yl)butanoic acid 4-hexyloxyphenyl ester | Addition of a terminal alkoxy chain |

| 3. Oxidation and Esterification | 3-Hydroxy-4-(5-methylthiophen-2-yl)butanoic acid 4-hexyloxyphenyl ester, 4-cyanobenzoic acid | Dess-Martin periodinane, then DCC, DMAP | 4-((4-Cyanobenzoyl)oxy)-3-(5-methylthiophen-2-yl)butanoic acid 4-hexyloxyphenyl ester | Elongation of the rigid core |

Strategies for Chemical Library Generation from this compound

The structural features of this compound make it an attractive starting point for the generation of a diverse chemical library for high-throughput screening. The presence of multiple reactive sites—the ketone, the thiophene ring, and the methyl group—allows for a combinatorial approach to synthesize a wide array of derivatives.

A potential strategy for library generation would involve a divergent synthetic approach, where the core molecule is subjected to a series of parallel reactions to introduce a variety of substituents at different positions. The ketone functionality is a prime target for diversification. It can readily undergo reactions such as reductive amination, Wittig olefination, and aldol (B89426) condensation to introduce a wide range of chemical moieties.

The thiophene ring itself can be further functionalized. For example, electrophilic substitution reactions, such as bromination or acylation, could be performed on the thiophene ring to introduce additional points of diversity. The methyl group could also be functionalized, for instance, through radical bromination followed by nucleophilic substitution.

A representative combinatorial library synthesis could be designed as follows:

| Scaffold | Reaction Type | Reagent Class 1 (e.g., Amines) | Reagent Class 2 (e.g., Aldehydes) | Resulting Compound Class |

| This compound | Reductive Amination | Primary and secondary amines | - | Substituted cyclobutylamines |

| This compound | Aldol Condensation | - | Aromatic and aliphatic aldehydes | α,β-Unsaturated ketones |

| This compound | Wittig Reaction | - | Phosphonium ylides | Alkene derivatives |

This parallel synthesis approach would enable the rapid generation of a large number of structurally diverse compounds. These libraries could then be screened for a variety of biological activities, contributing to the discovery of new lead compounds in drug discovery programs.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-(5-Methylthiophen-2-yl)cyclobutan-1-one

Currently, there is a notable scarcity of published research specifically detailing the synthesis, characterization, and application of this compound. The scientific community has yet to fully explore the properties and potential of this particular molecule. However, the broader classes of thiophene (B33073) and cyclobutanone (B123998) derivatives have been the subject of extensive study, revealing a wide range of chemical reactivity and potential applications. Thiophene-containing compounds are recognized for their diverse pharmacological properties, while the strained cyclobutane (B1203170) ring offers a versatile scaffold for complex organic synthesis. researchgate.net The future study of this compound is therefore built upon the foundation of knowledge established for these related classes of compounds.

Unexplored Synthetic Pathways and Methodological Enhancements

The synthesis of this compound presents an opportunity for methodological innovation. While general routes to cyclobutanone derivatives exist, optimizing a pathway for this specific substituted structure could be a key research focus. organic-chemistry.org

Potential Synthetic Strategies:

[2+2] Cycloaddition Reactions: A plausible, yet largely unexplored, approach for this specific molecule would be the [2+2] cycloaddition of a ketene (B1206846) or a ketene equivalent with 5-methyl-2-vinylthiophene. Fine-tuning reaction conditions and catalyst systems to favor the desired cyclobutanone product would be a significant methodological enhancement.

Ring Expansion Reactions: Another avenue for exploration is the ring expansion of a correspondingly substituted cyclopropylmethanol (B32771) derivative. This method, which can be facilitated by various reagents, could offer a stereocontrolled route to the target cyclobutanone.

Further research could focus on developing catalytic and asymmetric syntheses to produce enantiomerically pure forms of this compound, which would be crucial for investigating its potential biological activities. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

The application of advanced computational modeling presents a powerful tool for predicting the chemical behavior and properties of this compound, thereby guiding experimental efforts. stmjournals.com

Areas for Computational Investigation:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the molecule's electronic structure, spectroscopic properties (such as NMR and IR spectra), and reactivity. These calculations can help in understanding the influence of the 5-methylthiophen-2-yl substituent on the cyclobutanone ring's reactivity.

Molecular Dynamics Simulations: To explore the conformational landscape and intermolecular interactions of this compound, molecular dynamics simulations would be invaluable. This could provide insights into how the molecule might interact with biological targets or self-assemble in condensed phases.

Reaction Pathway Modeling: Computational modeling can be used to investigate the feasibility of various synthetic routes, identify potential transition states, and predict reaction outcomes. This predictive capability can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. mit.edu

The data generated from these computational studies can be summarized in interactive tables to facilitate comparison and analysis.

Table 1: Predicted Spectroscopic Data for this compound This table is hypothetical and would be populated with data from computational studies.

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| 1H NMR Chemical Shift (ppm) - H on C3 | Data not available | DFT/B3LYP/6-31G(d) |

| 13C NMR Chemical Shift (ppm) - C=O | Data not available | DFT/B3LYP/6-31G(d) |

| IR Frequency (cm-1) - C=O stretch | Data not available | DFT/B3LYP/6-31G(d) |

Potential for Novel Molecular Design and Material Innovation

The unique combination of a thiophene heterocycle and a strained cyclobutane ring in this compound suggests its potential as a building block for novel molecular designs and innovative materials.

Future Research Directions:

Medicinal Chemistry: The thiophene moiety is a well-established pharmacophore in numerous approved drugs. nih.gov Future research could involve using this compound as a scaffold to design and synthesize new compounds with potential therapeutic applications, such as anticancer or anti-inflammatory agents. nih.govnih.gov The cyclobutane ring can act as a rigid spacer, holding the thiophene and other functional groups in specific spatial orientations to optimize interactions with biological targets. nih.gov

Materials Science: Thiophene-based polymers are known for their conductive and semiconductive properties. The incorporation of the cyclobutanone unit could lead to materials with novel electronic or optical properties. The strained four-membered ring could also be opened under specific conditions to create new polymer architectures.

Organic Synthesis: The reactivity of the cyclobutanone carbonyl group and the potential for ring-opening reactions make this compound a versatile intermediate for the synthesis of more complex molecules. researchgate.net Future studies could explore its use in the construction of natural product analogues or other intricate organic structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.